molecular formula C4H3ClN2O2 B12354123 5-chloro-1H-pyridazine-4,6-dione

5-chloro-1H-pyridazine-4,6-dione

Katalognummer: B12354123
Molekulargewicht: 146.53 g/mol
InChI-Schlüssel: VLQJVTWYIHZITJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-1H-pyridazine-4,6-dione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential pharmacological and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyridazine-4,6-dione typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of pyridazine-4,6-dione with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to higher efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-1H-pyridazine-4,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

5-chloro-1H-pyridazine-4,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-chloro-1H-pyridazine-4,6-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridazine: The parent compound of 5-chloro-1H-pyridazine-4,6-dione, which lacks the chlorine substituent.

    Pyridazinone: A derivative with a keto group at the 3-position instead of the chlorine atom.

    Chloropyridazine: A similar compound with chlorine substituents at different positions on the pyridazine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential as a pharmacophore in drug design .

Eigenschaften

Molekularformel

C4H3ClN2O2

Molekulargewicht

146.53 g/mol

IUPAC-Name

5-chloro-1H-pyridazine-4,6-dione

InChI

InChI=1S/C4H3ClN2O2/c5-3-2(8)1-6-7-4(3)9/h1,3H,(H,7,9)

InChI-Schlüssel

VLQJVTWYIHZITJ-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC(=O)C(C1=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.